12-oxo-9E-octadecenoic acid
Description
Natural Occurrence in Plant Species
Oxylipins, including various oxo-octadecenoic acids, are well-documented in the plant kingdom, where they play crucial roles in defense signaling and development.
Solanum lycopersicum (Tomato): Tomatoes are a rich source of oxo-octadecadienoic acids (oxo-ODAs). Studies have identified the presence of 9-oxo-ODA and 13-oxo-ODA isomers in tomato fruit, with the highest concentrations found in the peel. tandfonline.comtandfonline.com The levels of these compounds have been shown to increase upon tissue homogenization, suggesting enzymatic production following cell disruption. tandfonline.com While the specific presence of 12-oxo-9E-octadecenoic acid has not been explicitly quantified in these studies, the prevalence of other isomers suggests that a complex mixture of oxo-ODAs exists in tomatoes.
Arabidopsis thaliana : As a model organism in plant biology, Arabidopsis thaliana has been extensively studied for its production of oxylipins, particularly in response to wounding and pathogen attack. The precursor to jasmonic acid, 12-oxo-phytodienoic acid (OPDA), is a well-known oxylipin in Arabidopsis. researchgate.netnih.govnih.govbiorxiv.orgbiorxiv.org While research has focused on OPDA and its role in signaling, the broader profile of oxo-octadecenoic acids, including this compound, is an area of active investigation.
Zea mays (Maize): Maize plants also produce a variety of oxylipins in response to biotic and abiotic stresses. Research on maize has highlighted the role of 9-lipoxygenase-derived cyclopentenones, such as 10-oxo-11-phytoenoic acid (10-OPEA), in defense against fungal pathogens and insects. tamu.edu Profiling of oxylipins in young maize roots has revealed a complex pattern of products, including α-ketols like 13-hydroxy-12-oxo-9-octadecenoic acid. nih.gov This indicates the presence of enzymatic machinery capable of producing 12-oxo fatty acid derivatives.
Table 1: Occurrence of Related Oxo-Octadecenoic Acids in Plant Species
| Plant Species | Compound Detected | Location/Condition | Reference |
|---|---|---|---|
| Solanum lycopersicum | 9-oxo-ODA, 13-oxo-ODA | Fruit peel | tandfonline.comtandfonline.com |
| Arabidopsis thaliana | 12-oxo-phytodienoic acid (OPDA) | Wounding response | researchgate.netnih.govnih.gov |
| Zea mays | 13-hydroxy-12-oxo-9-octadecenoic acid | Young roots | nih.gov |
Biosynthesis by Microbial Organisms
Microorganisms, including gut bacteria and fungi, are capable of metabolizing fatty acids into a diverse array of bioactive compounds, including oxo fatty acids.
The gut microbiota plays a crucial role in host metabolism, including the transformation of dietary polyunsaturated fatty acids. The saturation of these fatty acids is a detoxification mechanism for anaerobic bacteria and results in the production of functional fatty acid metabolites such as hydroxy and oxo fatty acids. nih.govjsbms.jpresearchgate.net Studies have shown that gut microbes can generate these unique metabolites that are not produced by host enzymes. nih.govnih.gov For instance, 10-hydroxy-cis-12-octadecenoic acid (HYA) and 10-oxo-cis-12-octadecenoic acid (KetoA) are produced from linoleic acid. nih.govnih.gov
Lasiodiplodia theobromae : This plant pathogenic fungus is known to produce a wide array of secondary metabolites, including fatty acids and their derivatives. mdpi.comnih.govresearchgate.netmdpi.comresearchgate.net Research has shown that L. theobromae can alter its fatty acid metabolism depending on nutrient availability, which has implications for its pathogenicity. researchgate.net While a comprehensive list of all fatty acid metabolites has been compiled, the specific production of this compound requires further investigation.
Ralstonia sp. : Bacteria of the genus Ralstonia are known to synthesize various fatty acids. researchgate.netnih.govnih.govresearchgate.netfrontiersin.org Engineering of the β-oxidation pathway in Ralstonia eutropha H16 has been shown to enhance the production of free fatty acids. researchgate.netnih.gov While these studies have focused on the production of saturated and unsaturated fatty acids, the potential for producing oxo fatty acids exists within their metabolic pathways.
Lactobacillus plantarum : This lactic acid bacterium, commonly found in fermented foods and the gastrointestinal tract, is known to convert linoleic acid into various metabolites. nih.govmattioli1885journals.comjcchems.commattioli1885journals.commdpi.com Studies have identified the production of several fatty acid derivatives, but the specific isomer this compound has not been explicitly reported among the products. mattioli1885journals.comjcchems.com
Table 2: Microbial Production of Related Fatty Acid Metabolites
| Microbial Organism | Precursor | Metabolite Produced | Reference |
|---|---|---|---|
| Gut Microbiota | Linoleic Acid | 10-oxo-cis-12-octadecenoic acid (KetoA) | nih.govnih.gov |
| Lactobacillus plantarum | Linoleic Acid | Various fatty acid derivatives | nih.govmattioli1885journals.comjcchems.commattioli1885journals.com |
| Lasiodiplodia theobromae | Not specified | Various fatty acids and esters | mdpi.comnih.govresearchgate.net |
| Ralstonia eutropha H16 | Not specified | Saturated and unsaturated fatty acids | researchgate.netnih.gov |
Presence as Metabolites in Animal Research Models
The detection of oxo-octadecenoic acids in animal models highlights their potential physiological roles. A related compound, 9-oxo-10(E),12(E)-octadecadienoic acid (9-oxo-ODA), has been shown to increase the expression of genes regulated by PPARα in primary mouse hepatocytes, thereby altering lipid metabolism. caymanchem.comnih.govbioscience.co.uk This suggests that oxo-ODAs can be absorbed and exert biological effects.
Furthermore, fatty acid metabolites produced by the gut microbiota, including oxo fatty acids, can be found in the feces, plasma, and tissues of mice under different dietary conditions. nih.govjsbms.jpresearchgate.net Specifically, 10-oxo-12(Z)-octadecenoic acid (KetoA), a metabolite of linoleic acid produced by gut lactic acid bacteria, has been shown to enhance energy expenditure in mice. nih.govresearchgate.net These findings support the idea that microbially produced oxo fatty acids, potentially including this compound, can be present as metabolites in animal models and may influence host physiology.
Table 3: Presence of Related Oxo-Octadecenoic Acids in Animal Research Models
| Animal Model | Compound Detected | Tissue/Fluid | Finding | Reference |
|---|---|---|---|---|
| Mouse | 9-oxo-10(E),12(E)-octadecadienoic acid | Primary hepatocytes | Alters lipid metabolism | caymanchem.comnih.gov |
| Mouse | 10-oxo-12(Z)-octadecenoic acid (KetoA) | Adipose tissues | Enhances energy metabolism | nih.govresearchgate.net |
| Mouse | Various gut microbiota-derived fatty acid metabolites | Feces, plasma, tissues | Present under different dietary conditions | nih.govjsbms.jpresearchgate.net |
Structure
3D Structure
Properties
IUPAC Name |
(E)-12-oxooctadec-9-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O3/c1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21/h9,12H,2-8,10-11,13-16H2,1H3,(H,20,21)/b12-9+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHEOVCWNVASAFS-FMIVXFBMSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(=O)CC=CCCCCCCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC(=O)C/C=C/CCCCCCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6629-55-6 | |
| Record name | Elaidic acid, 12-oxo- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58174 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Biosynthetic Pathways and Enzymology of 12 Oxo Octadecenoic Acids
Precursor Lipid Metabolism in Biological Systems
The journey to forming 12-oxo-octadecenoic acids begins with the mobilization of fatty acids from membrane lipids. These precursor fatty acids are typically polyunsaturated, containing multiple double bonds that are susceptible to enzymatic oxidation.
Derivations from Linoleic Acid and Oleic Acid
Linoleic acid is a primary precursor for the biosynthesis of many oxylipins, including certain 12-oxo-dodecenoic acids which are structurally related to the 18-carbon 12-oxo-octadecenoic acids. The enzymatic cascade initiated by the oxygenation of linoleic acid is a well-established pathway for the formation of these compounds. While direct derivation of 12-oxo-octadecenoic acid from oleic acid is less commonly described in canonical pathways, which typically utilize polyunsaturated fatty acids, the potential for oleic acid to be converted to polyunsaturated fatty acids that then enter the oxylipin pathway exists within certain organisms.
Involvement of Polyunsaturated Fatty Acids
Polyunsaturated fatty acids (PUFAs) are the cornerstone of oxylipin biosynthesis. The presence of a 1,4-pentadiene (B1346968) system in their carbon chain makes them ideal substrates for lipoxygenase enzymes, the first key players in the biosynthetic cascade. In plants, linoleic acid (an omega-6 fatty acid) and α-linolenic acid (an omega-3 fatty acid) are the major substrates for the production of a wide range of oxylipins, including precursors to 12-oxo-octadecenoic acids.
Key Enzymatic Transformations in Oxylipin Biogenesis
The conversion of precursor fatty acids into 12-oxo-octadecenoic acids is orchestrated by a series of specific enzymes. These enzymatic transformations are responsible for the introduction of oxygen and subsequent modifications of the fatty acid chain to produce the final oxo-acid.
Lipoxygenase (LOX) Activity and Regioselectivity
The initial and rate-limiting step in the biosynthesis of most oxylipins is the dioxygenation of polyunsaturated fatty acids, a reaction catalyzed by lipoxygenases (LOXs). These non-heme iron-containing enzymes exhibit high regio- and stereoselectivity, meaning they introduce an oxygen molecule at a specific carbon atom and with a particular stereochemical configuration.
Depending on the specific LOX enzyme, oxygen can be inserted at either the C-9 or C-13 position of an 18-carbon fatty acid like linoleic acid, forming 9-hydroperoxyoctadecadienoic acid (9-HPODE) or 13-hydroperoxyoctadecadienoic acid (13-HPODE), respectively. The formation of 12-oxo-octadecenoic acids specifically proceeds from the 13-hydroperoxy intermediates.
| Enzyme Family | Substrate | Product(s) | Regioselectivity |
| Lipoxygenase (LOX) | Linoleic Acid | 13-Hydroperoxyoctadecadienoic acid (13-HPODE) | C-13 |
| Lipoxygenase (LOX) | Linoleic Acid | 9-Hydroperoxyoctadecadienoic acid (9-HPODE) | C-9 |
Hydroperoxide Lyase (HPL)-Mediated Cleavage Reactions
Following the formation of a fatty acid hydroperoxide, the pathway can diverge. One important route involves the action of hydroperoxide lyase (HPL), an enzyme that cleaves the carbon-carbon bond adjacent to the hydroperoxide group. Specifically, 13-hydroperoxides are cleaved by 13-HPL.
The cleavage of 13-HPODE by HPL results in the formation of a 12-carbon ω-oxo acid, 12-oxo-9(Z)-dodecenoic acid, and a C6-aldehyde, hexanal. While this product is a C12 compound, the mechanism is central to the formation of oxo-acids from fatty acid hydroperoxides. The formation of an 18-carbon 12-oxo-acid would necessitate a different cleavage pattern or subsequent enzymatic modification. It is important to note that the initially formed 12-oxo-9(Z)-dodecenoic acid can undergo isomerization to the more stable 12-oxo-10(E)-dodecenoic acid, a compound also known as traumatin. This indicates that isomerization of the double bond is a potential modification in these biosynthetic pathways.
Allene (B1206475) Oxide Synthase (AOS) and Allene Oxide Cyclase (AOC) Pathways
An alternative and major pathway for the metabolism of 13-hydroperoxides leads to the formation of cyclic oxylipins, including the jasmonates. This pathway is initiated by the enzyme allene oxide synthase (AOS), which converts the hydroperoxide into an unstable allene oxide.
In the case of 13-hydroperoxy-octadecatrienoic acid (13-HPOT), derived from α-linolenic acid, AOS catalyzes its conversion to an unstable allene oxide. This intermediate is then acted upon by allene oxide cyclase (AOC) to form a cyclic compound, 12-oxo-10,15(Z)-phytodienoic acid (12-OPDA). frontiersin.org This molecule contains a 12-oxo group and is a well-characterized precursor to jasmonic acid. While this pathway yields a cyclic octadecanoid, it highlights the enzymatic machinery capable of producing a 12-oxo functionality on an 18-carbon backbone.
| Enzyme | Substrate | Product |
| Hydroperoxide Lyase (HPL) | 13-Hydroperoxyoctadecadienoic acid (13-HPODE) | 12-oxo-9(Z)-dodecenoic acid + Hexanal |
| Allene Oxide Synthase (AOS) | 13-Hydroperoxy-octadecatrienoic acid (13-HPOT) | Unstable allene oxide |
| Allene Oxide Cyclase (AOC) | Unstable allene oxide | 12-oxo-10,15(Z)-phytodienoic acid (12-OPDA) |
Hydroxy Fatty Acid Dehydrogenase Activity
The conversion of a hydroxy fatty acid to its corresponding oxo-fatty acid is a critical step catalyzed by hydroxy fatty acid dehydrogenases. This enzymatic activity is responsible for the oxidation of a hydroxyl group to a ketone. In the context of 12-oxo-octadecenoic acids, a precursor such as 12-hydroxy-octadecenoic acid would undergo dehydrogenation.
Research has identified dehydrogenases with a preference for fatty acids possessing an internal hydroxy group. kyoto-u.ac.jp For instance, the enzyme CLA-DH from Lactobacillus plantarum has been shown to catalyze the dehydrogenation of hydroxy fatty acids to their corresponding oxo fatty acids. kyoto-u.ac.jp While this specific enzyme was studied for its action on 10-hydroxy-cis-12-octadecenoic acid and 13-hydroxy-cis-9-octadecenoic acid, the principle applies to other positional isomers. kyoto-u.ac.jp The analogous conversion of 9-hydroxyoctadecadienoic acid (9-HODE) to 9-oxo-10(E),12(Z)-octadecadienoic acid (9-oxoODE) is thought to be carried out by a similar hydroxy-fatty-acid dehydrogenase. wikipedia.org This suggests a general mechanism where a hydroxy fatty acid intermediate is oxidized to produce the final oxo-fatty acid.
These dehydrogenases often utilize cofactors such as NAD+ for the oxidation reaction. kyoto-u.ac.jp The enzyme facilitates the transfer of a hydride from the hydroxylated carbon of the fatty acid to the cofactor, resulting in the formation of a ketone and the reduced cofactor (NADH).
Alpha-Dioxygenase (α-DOX) Contributions
Alpha-dioxygenases (α-DOX), also known as pathogen-inducible oxygenases (PIOX), represent another enzymatic pathway involved in fatty acid oxidation in plants. nih.gov Unlike lipoxygenases that typically introduce oxygen at positions further down the fatty acid chain, α-dioxygenases act at the C-2 (alpha) position. nih.gov
The α-DOX pathway initiates by converting a fatty acid into a 2-hydroperoxy fatty acid intermediate. nih.gov This unstable intermediate can then be further metabolized into several products, including a chain-shortened aldehyde and a 2-hydroxy fatty acid. nih.gov This pathway is a key part of the α-oxidation of fatty acids, which is essential for metabolizing fatty acids that have branches at the beta-carbon, rendering them unsuitable for the more common beta-oxidation pathway. microbenotes.com
While the direct synthesis of 12-oxo-9E-octadecenoic acid via the α-DOX pathway is not the primary route, the pathway's role in generating a variety of oxidized fatty acids highlights the diversity of oxylipin biosynthesis. The main products of this pathway are typically chain-shortened aldehydes and 2-hydroxy fatty acids, which play roles in plant signaling and defense. nih.govnih.gov
Table 1: Substrate Specificity of Plant Alpha-Dioxygenase 1 (PADOX1)
| Substrate | Relative Oxygenase Activity |
|---|---|
| Linolenate | 1.00 |
| Linoleate | 0.95 |
| Oleate | 0.84 |
| Palmitoleate | 0.69 |
| Myristate | 0.23 |
| Palmitate | 0.17 |
| γ-Linolenate | 0.16 |
Data adapted from a study on Arabidopsis thaliana fatty acid alpha-dioxygenase-1, showing the enzyme's preference for various fatty acid substrates. nih.gov
Divergent Metabolic Fates of Oxylipin Intermediates
Once formed, oxylipin intermediates like 12-oxo-octadecenoic acids can follow several metabolic routes, leading to a diverse array of bioactive molecules. The initial hydroperoxy fatty acids generated by lipoxygenase are at a key metabolic branch point. nih.gov
These intermediates can be acted upon by different enzymes, leading to distinct product classes:
Allene Oxide Synthase (AOS): This enzyme converts hydroperoxides to unstable allene oxides, which are then cyclized by allene oxide cyclase (AOC) to form cyclic compounds like 12-oxo-phytodienoic acid (12-oxo-PDA), a precursor to jasmonic acid and other jasmonates involved in plant defense and development. rsc.org
Hydroperoxide Lyase (HPL): This pathway leads to the cleavage of the fatty acid chain. When 13-hydroperoxides of linoleic or linolenic acid are the substrates, HPL cleaves them to produce a C6-aldehyde (like hexanal) and a C12 ω-oxo-acid, such as 12-oxo-9(Z)-dodecenoic acid. nih.govnih.gov
Peroxygenase and Divinyl Ether Synthase: These enzymes lead to the formation of other modified fatty acids, further diversifying the pool of oxylipins. nih.gov
The 12-oxo-9(Z)-dodecenoic acid formed via the HPL pathway can itself be subject to further transformations. For instance, it can undergo non-enzymatic isomerization to form its 10(E)-isomer, known as traumatin, a plant hormone involved in wound healing. nih.gov These divergent pathways allow for the generation of a wide spectrum of signaling molecules from a common set of precursors, enabling a nuanced response to various developmental cues and environmental stresses.
Enzyme Cascade Systems for Oxo-Fatty Acid Synthesis
The synthesis of oxo-fatty acids can be efficiently achieved using multi-enzyme cascade reactions, often performed in a "one-pot" setup. researchgate.netsciepublish.com These systems mimic natural biosynthetic pathways by combining several enzymes to convert a simple starting material, such as a vegetable oil, into a desired product without isolating intermediates. researchgate.net
A common cascade for producing ω-oxo-acids involves three main enzymatic steps:
Lipase (B570770): A lipase first hydrolyzes triacylglycerols from a source like safflower oil to release free polyunsaturated fatty acids, such as linoleic acid. researchgate.netd-nb.info
Lipoxygenase (LOX): The liberated fatty acid is then oxygenated by a lipoxygenase to form a specific hydroperoxy fatty acid. For example, soybean LOX-1 converts linoleic acid primarily to 13(S)-hydroperoxyoctadecadienoic acid (13S-HPODE). nih.gov
Hydroperoxide Lyase (HPL): The 13S-HPODE is then cleaved by HPL into two fragments: a C6-aldehyde (hexanal) and a C12-oxo-acid, 12-oxo-9(Z)-dodecenoic acid. nih.govd-nb.info
This cascade has been successfully implemented to produce 12-oxo-9(Z)-dodecenoic acid from safflower oil with a yield of 43%. nih.gov A two-enzyme system using just LOX and HPL starting from linoleic acid has achieved yields up to 80%. nih.gov Other cascade systems utilize cytochrome P450 monooxygenases in combination with alcohol dehydrogenases or reductases to perform double oxygenation of fatty acids, first creating a hydroxy fatty acid and then oxidizing it to an oxo-fatty acid. researchgate.net These biocatalytic cascades are of significant interest for producing valuable bifunctional molecules that can serve as precursors for biopolymers. nih.govd-nb.info
Table 2: Examples of Enzyme Cascade Systems for Oxo-Fatty Acid Production
| Starting Material | Enzyme System | Key Product(s) | Reported Yield/Conversion |
|---|---|---|---|
| Safflower Oil | Lipase, Lipoxygenase (LOX-1), Hydroperoxide Lyase (HPL) | 12-oxo-9(Z)-dodecenoic acid | 43% |
| Linoleic Acid | Lipoxygenase (LOX-1), Hydroperoxide Lyase (HPL) | 12-oxo-9(Z)-dodecenoic acid | Up to 80% |
| Linoleic Acid | Lipoxygenase (LOX), Hydroperoxide Lyase (HPL), ω-Transaminase (ω-Ta), Lactate Dehydrogenase | ω-aminododecenoic acid | Not specified |
| Dodecanoic Acid | CYP153A, Alcohol Dehydrogenase (AlkJ), ω-Transaminase (ω-TA) | ω-aminododecanoic acid | >99% (hydroxylation step) |
This table summarizes various multi-enzyme systems used for the synthesis of oxo-fatty acids and related bifunctional compounds. nih.govsciepublish.com
Biological Roles and Molecular Mechanisms in Research Models
Roles in Plant Stress Physiology
12-oxo-9E-octadecenoic acid is a key signaling molecule in plant responses to a variety of environmental challenges, activating and fine-tuning defense mechanisms against both biotic and abiotic stresses. nih.govfrontiersin.org Its metabolic pathways are activated in response to various stimuli, including microbial pathogens, insect herbivores, and physical wounding. nih.govfrontiersin.org
Research has highlighted the significant role of this compound in defending plants against a range of biological threats. It is involved in local defense against fungal pathogens, insects, and root-knot nematodes. nih.gov For instance, it has been shown to have direct inhibitory effects on the growth of various plant pathogenic microorganisms. nih.gov
In maize, this compound acts as a regulator of defense against the corn leaf aphid. researchgate.net Higher constitutive levels of this compound in certain maize lines contribute to enhanced resistance by promoting callose deposition, a defense mechanism that limits aphid feeding. researchgate.net This resistance is mediated through signaling pathways that are independent of jasmonic acid. researchgate.net Furthermore, this oxylipin can enhance the expression of genes related to ethylene (B1197577) biosynthesis and receptors, leading to the induction of defensive proteins like cysteine protease. researchgate.net
The induction of this compound and its subsequent conversion to jasmonic acid are critical signaling events in response to insect herbivore damage. researchgate.net Different elicitors, such as caterpillar regurgitant, can lead to distinct patterns in the accumulation of this compound compared to mechanical wounding alone. researchgate.net
Table 1: Role of this compound in Biotic Stress Responses
| Interacting Organism | Plant Model | Observed Effect of this compound |
|---|---|---|
| Fungal Pathogens | Arabidopsis thaliana | Local defense activation nih.gov |
| Corn Leaf Aphid (Rhopalosiphum maidis) | Maize (Zea mays) | Enhanced callose deposition and resistance researchgate.net |
| Insect Herbivores (general) | Maize (Zea mays) | Induction of defense signaling pathways researchgate.net |
| Root-Knot Nematode (Meloidogyne hapla) | Arabidopsis thaliana | Local defense activation nih.gov |
| Various Plant Pathogens (bacteria, oomycetes, fungi) | In vitro studies | Direct antimicrobial activity nih.gov |
Beyond its role in biotic interactions, this compound is also integral to how plants acclimate to abiotic stressors. Its metabolic pathways are known to be activated by extreme temperatures and tissue injury. nih.govfrontiersin.org It plays a role in enhancing tolerance to high light and heat stress. nih.gov The signaling initiated by this compound in response to wounding is a well-documented phenomenon. nih.gov Microarray analysis in Arabidopsis has revealed that a specific set of genes, termed OPDA-specific response genes (ORGs), are induced by this compound but not by jasmonic acid, and many of these are also induced by wounding. nih.gov This indicates that it functions as a signaling molecule in the wound response, independent of the canonical jasmonic acid signaling pathway. nih.gov
Induced Systemic Resistance (ISR) is a state of heightened defense throughout a plant that is triggered by beneficial soil microbes. Recent studies have implicated this compound as a long-distance signal for ISR. nih.gov Profiling of xylem sap from ISR-induced maize leaves uniquely detected this compound and α-ketol-octadecadienoic acid. nih.gov When these compounds were introduced into naïve plants, they induced systemic resistance against the fungus Colletotrichum graminicola in a dose-dependent manner, suggesting their role in conveying the ISR signal. nih.gov
Regulation of Plant Growth and Developmental Processes
In addition to its central role in stress physiology, this compound is also involved in regulating various aspects of plant growth and development. nih.govfrontiersin.orgauburn.edu It influences processes from root architecture to reproductive development. frontiersin.orgpnas.org
This compound has a complex influence on root systems. In wheat, dosage differences in the genes for 12-OXOPHYTODIENOATE REDUCTASE, an enzyme in the jasmonate biosynthesis pathway, can modulate key aspects of root architecture. nih.gov Loss-of-function mutations in these genes lead to longer seminal roots, while increased dosage results in reduced seminal root growth and earlier development of lateral roots, a process mediated by increased jasmonic acid levels. nih.gov Pharmacological inhibition of jasmonic acid biosynthesis can abolish these differences in root length. nih.gov
Table 2: Effects of this compound on Root Growth
| Plant Species | Genetic/Experimental Condition | Observed Effect on Root System |
|---|---|---|
| Wheat (Triticum aestivum) | Loss-of-function of OPRIII genes | Longer seminal roots nih.gov |
| Wheat (Triticum aestivum) | Increased dosage of OPRIII genes | Reduced seminal root growth, precocious lateral root development nih.gov |
| Arabidopsis thaliana | Disruption of signaling (cyp20-3 mutant) | Impaired root hair growth frontiersin.org |
| Arabidopsis thaliana | Exogenous application (in concert with ABA) | Suppression of primary root growth and lateral root branching frontiersin.org |
The jasmonate pathway, including its precursor this compound, is essential for normal pollen development. pnas.org In Arabidopsis, enzymes that are related to the synthesis of this compound, such as Acyl-CoA Synthetases, are required for the biosynthesis of sporopollenin, a major component of the pollen exine wall. nih.gov Mutations in genes encoding these enzymes can lead to defects in microspore development and exine formation, ultimately resulting in pollen abortion. nih.gov
Interplay with Phytohormone Signaling Networks
In plant biology, this compound is a key intermediate in the biosynthesis of jasmonic acid (JA), a critical phytohormone involved in plant defense and development. However, research has revealed that this compound also possesses intrinsic signaling activities that are independent of its conversion to jasmonic acid, allowing it to orchestrate a unique set of physiological responses. This creates a complex signaling network where this compound can act both as a precursor and as a signaling molecule in its own right, engaging in sophisticated cross-talk with other hormone pathways.
The signaling pathway of jasmonates is pivotal for plants to respond to environmental stresses such as wounding and pathogen attacks. The canonical jasmonate signaling involves the binding of the bioactive form, jasmonoyl-isoleucine (JA-Ile), to the F-box protein CORONATINE INSENSITIVE 1 (COI1), which is part of the Skp1/Cullin/F-box (SCF) E3 ubiquitin ligase complex. This interaction leads to the degradation of Jasmonate ZIM-domain (JAZ) repressor proteins, thereby liberating transcription factors like MYC2 to activate the expression of jasmonate-responsive genes.
While this compound is a precursor to JA, it also modulates jasmonate signaling. It can trigger a subset of jasmonate-responsive genes independently of JA-Ile, suggesting a parallel signaling branch. This allows for a more nuanced and layered defense response. For instance, in response to certain stimuli, the accumulation of this compound can activate specific defense genes that are not induced by jasmonic acid, providing a distinct layer of regulation within the broader jasmonate signaling network. This cross-talk ensures a tailored and efficient response to diverse environmental challenges.
A significant aspect of this compound's biological activity is its ability to function through signaling pathways that are independent of the COI1 receptor, the primary receptor for JA-Ile. This COI1-independent signaling is crucial for a variety of plant responses, including defense against certain pathogens and adaptation to abiotic stress.
Research has shown that this compound does not bind to the COI1-JAZ co-receptor complex, which explains its ability to signal independently. Instead, it is thought to exert its effects through other cellular targets. One proposed mechanism involves its electrophilic nature, allowing it to react with and modify specific proteins, thereby altering their function and initiating a signaling cascade.
In Arabidopsis thaliana, for example, this compound has been shown to regulate the expression of a distinct set of genes that are not affected by jasmonic acid in a COI1-dependent manner. These genes are often involved in detoxification and stress adaptation. The transcription factors TGA2, TGA5, and TGA6 have been identified as key players in mediating these COI1-independent responses to this compound. This independent signaling pathway highlights the versatility of this compound as a signaling molecule, enabling a broader and more complex regulatory network for plant defense and development.
Interactive Data Table: Key Components in this compound Signaling
| Component | Role in Jasmonate Signaling | Interaction with this compound | Signaling Pathway |
| Jasmonic Acid (JA) | Primary signaling molecule in the canonical pathway. | Precursor to JA. | Canonical Jasmonate Pathway |
| JA-Ile | Bioactive form that binds to the COI1 receptor. | Does not directly interact in COI1-independent pathways. | Canonical Jasmonate Pathway |
| COI1 | F-box protein and receptor for JA-Ile. | Signaling can be independent of COI1. | Canonical Jasmonate Pathway |
| JAZ Proteins | Repressors of jasmonate-responsive genes. | Degraded in the canonical pathway; bypassed in COI1-independent signaling. | Canonical Jasmonate Pathway |
| MYC2 | Transcription factor activating jasmonate-responsive genes. | Can be activated through COI1-independent pathways. | Both Canonical and Independent Pathways |
| TGA Transcription Factors | Mediate COI1-independent responses to this compound. | Directly or indirectly activated by this compound. | COI1-Independent Pathway |
Receptor Interactions and Intracellular Signal Transduction
While the signaling roles of this compound are well-documented in plants, its interactions with receptors and signal transduction pathways in other research models, such as mammalian systems, are less clear. The following sections explore the current state of knowledge regarding its potential interactions with specific receptors.
The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel that functions as a sensor for a variety of noxious stimuli, including heat, capsaicin, and acidic conditions. It is a key player in pain perception and neurogenic inflammation. A number of endogenous lipids have been shown to activate TRPV1. However, based on a comprehensive review of the current scientific literature, there is no direct evidence to suggest that this compound activates the TRPV1 channel. Research into the endogenous activators of TRPV1 has identified other oxidized linoleic acid metabolites, but this compound has not been specifically implicated.
Modulation of Metabolic Pathways (e.g., Lipid Metabolism, Energy Metabolism)
The influence of this compound on metabolic pathways is an area of active investigation. In plants, its role is intrinsically linked to the regulation of defense responses, which often involves a significant reallocation of metabolic resources. However, its specific effects on lipid and energy metabolism in other research models are not yet well-defined.
In the context of plant biology, the synthesis of this compound is itself a part of lipid metabolism, originating from the oxygenation of α-linolenic acid. Its downstream signaling can influence a wide array of metabolic processes. For instance, the activation of defense responses by this compound can lead to the synthesis of secondary metabolites, a process that requires substantial energy and carbon skeletons, thereby impacting primary energy metabolism.
Regarding its role in other systems, while some studies have explored the effects of plant-derived oxylipins on mammalian cells, including impacts on cell proliferation and inflammation, detailed research specifically elucidating the modulation of lipid and energy metabolism by this compound is limited. Therefore, a comprehensive understanding of its metabolic regulatory functions outside of the plant kingdom awaits further investigation.
Biological Roles and Molecular Mechanisms of this compound in Research Models
Based on a comprehensive review of available scientific literature, there is currently no specific research detailing the biological roles and molecular mechanisms of the chemical compound This compound .
Extensive searches for this particular oxylipin did not yield any studies pertaining to its chemical ecology in plant-microbe and plant-insect interactions, nor its contribution to cellular redox homeostasis. The existing body of research on oxylipins focuses on other related but structurally distinct molecules. Therefore, information regarding the specific biological activities, signaling pathways, and ecological functions of this compound remains uncharacterized in scientific literature.
Further research is required to isolate and characterize the potential biological significance of this specific compound.
Analytical Methodologies and Research Approaches for Oxo Octadecenoic Acids
Extraction and Isolation Techniques from Biological Matrices
The initial and critical step in the analysis of 12-oxo-9E-octadecenoic acid is its efficient extraction and isolation from biological matrices such as plant tissues, animal tissues, or biofluids. The choice of method depends on the sample type, the concentration of the analyte, and the subsequent analytical technique. nih.gov Common approaches include liquid-liquid extraction (LLE) and solid-phase extraction (SPE), often preceded by tissue homogenization. bohrium.comnih.gov
For solid tissues, the process begins with homogenization to release the cellular contents. This step must be performed under conditions that minimize the risk of activating enzymes that could artificially generate oxylipins. nih.gov Following homogenization, LLE is a widely used technique. A classic method is the Bligh and Dyer procedure, which uses a chloroform/methanol (B129727)/water solvent system to partition lipids from other cellular components. nih.gov Other solvents like ethanol (B145695) and ethyl acetate (B1210297) have also been employed, depending on the specific application. researchgate.netnih.gov
Solid-phase extraction is now the most prevalent method for cleaning up and concentrating oxylipins from biological extracts. bohrium.comnih.gov SPE utilizes cartridges packed with a solid adsorbent (the stationary phase) to selectively retain the analytes of interest from the liquid sample (the mobile phase). A variety of stationary phases are available, allowing for tailored separation based on the physicochemical properties of the target molecules. Reversed-phase sorbents like C18 are commonly used to retain nonpolar compounds like oxo-octadecenoic acids from aqueous extracts. nih.govnih.gov More advanced mixed-mode or ion-exchange cartridges can provide even greater selectivity. The general SPE procedure involves conditioning the cartridge, loading the sample, washing away impurities with a weak solvent, and finally eluting the purified oxylipins with a stronger organic solvent. nih.gov
Advanced methods such as accelerated solvent extraction (ASE) and supercritical fluid extraction (SFE) have also been applied for the extraction of fatty acid derivatives, offering higher efficiency and the use of less organic solvent. nih.gov Regardless of the specific technique, the goal is to obtain a clean, concentrated sample of this compound, free from interfering substances, for subsequent analysis.
Chromatographic Separation and Detection Methods
Due to the complexity of lipid extracts and the presence of numerous structurally similar isomers, chromatographic separation is essential prior to detection and quantification. bohrium.com The most powerful and widely used techniques for the analysis of oxo-octadecenoic acids are Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). bohrium.comnih.gov
Liquid chromatography coupled with tandem mass spectrometry has become the gold standard for oxylipin analysis. nih.gov This is due to its high sensitivity, specificity, and the ability to analyze these compounds without the need for chemical derivatization, which simplifies sample preparation and reduces the risk of analyte degradation. bohrium.comnih.gov
The separation is typically achieved using reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC), most commonly with a C18 stationary phase. bohrium.comnih.gov A solvent gradient, often consisting of water and acetonitrile (B52724) or methanol with a small amount of acid like formic acid, is used to elute the compounds from the column based on their polarity. bohrium.com
Following chromatographic separation, the analytes are ionized, typically using electrospray ionization (ESI) in the negative ion mode (ESI-), as the carboxylic acid group is readily deprotonated. bohrium.com The ionized molecules are then transferred to the tandem mass spectrometer. For quantitative analysis, the most common mode of operation is Multiple Reaction Monitoring (MRM). bohrium.comnih.gov In this mode, the first quadrupole selects the precursor ion (the deprotonated molecule, [M-H]⁻), which is then fragmented in a collision cell. The second quadrupole selects a specific, characteristic fragment ion for detection. This precursor-to-product ion transition is highly specific to the target analyte, providing excellent sensitivity and selectivity for quantification even at very low concentrations in complex biological samples. nih.govkit.edu
Table 1: Representative LC-MS/MS Parameters for Oxylipin Analysis
| Parameter | Typical Setting | Purpose |
| Chromatography | ||
| Column | Reversed-phase C18 (e.g., 2.1 x 100 mm) | Separates lipids based on hydrophobicity. |
| Mobile Phase A | Water with 0.1% formic acid | Aqueous component of the gradient. |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid | Organic component of the gradient. |
| Flow Rate | 0.2 - 0.4 mL/min | Controls the speed of separation. |
| Mass Spectrometry | ||
| Ionization Mode | Negative Electrospray (ESI-) | Efficiently ionizes acidic molecules like oxylipins. |
| Analysis Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity for quantification. |
| Precursor Ion | [M-H]⁻ | The deprotonated molecular ion of the analyte. |
| Collision Gas | Argon or Nitrogen | Used to fragment the precursor ion in the collision cell. |
Gas chromatography-mass spectrometry is another highly sensitive technique for the analysis of oxylipins. nih.gov However, a key difference from LC-MS is that fatty acids and their derivatives are generally not volatile enough for direct GC analysis. Therefore, a chemical derivatization step is required to increase their volatility and thermal stability. nih.govnih.gov
This process typically involves two reactions: esterification of the carboxylic acid group (commonly to a methyl ester) and silylation of any hydroxyl groups. nih.gov For oxo-fatty acids like this compound, the ketone group can also be derivatized, for example, by reaction with pentafluorobenzyl hydroxylamine (B1172632) (PFBHA) to form a PFB-oxime. nih.gov This particular derivative is highly electronegative, making it extremely sensitive for detection by GC-MS using negative chemical ionization (NCI), which can achieve detection limits in the picogram range. nih.gov
Once derivatized, the sample is injected into the GC, where compounds are separated based on their boiling points and interactions with the stationary phase of a long capillary column. The separated compounds then enter the mass spectrometer, which is typically operated in electron impact (EI) or chemical ionization (CI) mode. The resulting mass spectra provide characteristic fragmentation patterns that can be used for structural identification by comparison to spectral libraries. nih.gov For example, an analytical method using capillary GC-MS with a cyclodextrin (B1172386) stationary phase was developed for the direct enantiomeric analysis of 12-oxo-phytodienoic acid, a related compound. frontiersin.org
Spectroscopic Characterization and Structural Elucidation (e.g., Nuclear Magnetic Resonance)
Unambiguous identification and structural elucidation of a novel or isolated compound like this compound relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, alongside mass spectrometry and UV-Visible spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy is one of the most powerful tools for determining the complete chemical structure of an organic molecule. nih.gov It is a non-destructive technique that provides detailed information about the carbon-hydrogen framework. nih.gov For this compound, one-dimensional (1D) ¹H NMR and ¹³C NMR spectra would provide key information. The ¹H NMR spectrum would show signals for the different types of protons, such as the olefinic protons of the double bond, the protons on carbons adjacent (alpha) to the ketone and carboxylic acid groups, and the aliphatic protons of the fatty acid chain. The coupling constants between the olefinic protons can confirm the trans (E) configuration of the double bond. nih.gov The ¹³C NMR spectrum would reveal the number of distinct carbon environments, including the characteristic signals for the carbonyl carbons of the ketone (~200 ppm) and the carboxylic acid (~180 ppm), as well as the olefinic carbons. biosynsis.com Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are then used to piece together the structure by establishing connectivity between protons and carbons. kit.edu
Mass Spectrometry (MS) , as discussed in the previous section, provides the molecular weight of the compound and, through fragmentation analysis (MS/MS), yields valuable structural information. High-resolution mass spectrometry (HRMS) can determine the elemental composition of the molecule with high accuracy. The fragmentation pattern can help locate the positions of the oxo group and the double bond.
UV-Visible Spectroscopy is useful for identifying the presence of chromophores—parts of a molecule that absorb light. The α,β-unsaturated ketone moiety in this compound (a conjugated enone system) acts as a chromophore. Such systems typically exhibit a strong absorption band in the ultraviolet region between 215 and 250 nm, corresponding to a π → π* electronic transition. nih.govnih.gov The exact position of the maximum absorbance (λmax) is influenced by the molecular structure and solvent. For comparison, the related conjugated dienone, 9-oxo-10(E),12(E)-octadecenoic acid, has a reported λmax of 276 nm. nih.gov
In Vitro and In Vivo Enzymatic Activity Assays
Understanding the biological role of this compound involves studying its interaction with enzymes, both in terms of its biosynthesis and its potential effects on other enzymatic pathways. This is accomplished through a variety of in vitro (in a test tube or cell culture) and in vivo (in a living organism) assays.
The biosynthesis of oxo-octadecenoic acids in plants and other organisms is initiated by the lipoxygenase (LOX) enzyme, which oxygenates polyunsaturated fatty acids like linoleic acid to form a hydroperoxide. researchgate.netresearchgate.net The activity of LOX can be assayed in vitro by spectrophotometrically monitoring the formation of the conjugated diene in the hydroperoxide product at an absorbance of 234 nm. nih.gov Subsequent enzymes in the pathway, such as allene (B1206475) oxide synthase (AOS) and hydroperoxide lyase (HPL), can also be assayed. AOS activity, for instance, is measured by the disappearance of the hydroperoxide substrate (a decrease in absorbance at 234 nm). nih.gov
To investigate the biological effects of this compound itself, researchers can employ cell-based in vitro assays. For example, a study on the related 8-oxo-9-octadecenoic acid used RAW 264.7 macrophage cells to assess its anti-inflammatory properties. The cells were stimulated with lipopolysaccharide (LPS) to induce an inflammatory response, and the effect of the oxo-fatty acid on the production of inflammatory mediators like nitric oxide (NO) and the expression of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) was measured. Similar assays could be used to screen this compound for a wide range of biological activities.
Table 2: Examples of Enzymatic Assays Relevant to Oxo-Octadecenoic Acid Research
| Assay Type | Enzyme/Process Studied | Principle | Model System |
| In Vitro | Lipoxygenase (LOX) | Spectrophotometric detection of conjugated diene formation at 234 nm. | Purified enzyme, plant/animal extracts. |
| In Vitro | Allene Oxide Synthase (AOS) | Spectrophotometric measurement of hydroperoxide substrate consumption. | Purified enzyme, plant extracts. |
| In Vitro | Anti-inflammatory Activity | Measurement of inflammatory markers (e.g., NO, cytokines) in cultured cells. | Macrophage cell lines (e.g., RAW 264.7). |
| In Vivo | Lipogenic Enzyme Activity | Measurement of key enzyme activities in tissue homogenates after dietary intervention. | Mouse liver. |
Genetic and Molecular Biology Approaches in Model Organisms
To dissect the precise biological function and signaling pathways of oxylipins like this compound, researchers utilize genetic and molecular biology tools in model organisms. bohrium.com The plant Arabidopsis thaliana is a premier model for studying oxylipin biology due to its well-characterized genome and the availability of a vast collection of mutants. nih.govnih.gov
A primary genetic approach is the use of knockout mutants . Researchers can study Arabidopsis plants that have a T-DNA insertion disrupting a gene that codes for a specific enzyme in the oxylipin biosynthesis pathway. nih.govnih.gov For example, mutants lacking allene oxide synthase (aos) or 12-oxo-phytodienoic acid reductase (opr3) are deficient in jasmonic acid production and exhibit distinct phenotypes, such as male sterility. nih.govnih.gov By applying this compound exogenously to these mutants, scientists can determine if it can rescue the mutant phenotype, which would indicate that it acts downstream of the blocked step or in a parallel pathway.
Gene expression analysis is a key molecular biology technique used to understand how cells respond to an oxylipin. Techniques like quantitative real-time PCR (qPCR) or whole-genome transcriptome analysis (e.g., RNA-sequencing) can be used to measure changes in the mRNA levels of thousands of genes after a model organism or cell culture is treated with this compound. nih.gov This can reveal which signaling pathways are activated. For instance, studies have shown that related oxo-octadecenoic acids can induce the expression of genes regulated by the antioxidant response element (ARE) or by transcription factors like the peroxisome proliferator-activated receptor alpha (PPARα). nih.govnih.gov
Another powerful tool is the use of reporter gene constructs . In this approach, the promoter of a gene known to be responsive to a specific signaling pathway is fused to a reporter gene, such as luciferase. These constructs are introduced into cells or model organisms. If this compound activates that signaling pathway, the reporter gene will be expressed, producing a measurable light signal. nih.gov This method was used to identify 9-oxo-ODA from tomato extracts as a potent activator of PPARα. nih.gov
Animal models, such as mice, are also crucial. Studies using knockout mice (e.g., mice lacking the TRPV1 receptor) have been used to demonstrate the specific molecular targets through which other oxo-fatty acids exert their physiological effects, such as enhancing energy metabolism. nih.gov These integrated genetic and molecular approaches in well-established model systems are essential for uncovering the specific biological roles of this compound.
Mutagenesis and Gene Silencing Studies
To investigate the specific functions of this compound and related oxylipins, researchers often employ techniques that modify the expression of genes involved in their biosynthesis or signaling pathways. These approaches include creating mutant organisms with non-functional genes or silencing the expression of specific genes.
One powerful tool for this purpose is CRISPR/Cas9-mediated mutagenesis . This genome-editing technology allows for the precise disruption of target genes. For instance, studies have successfully used CRISPR/Cas9 to knock out the ALLENE OXIDE SYNTHASE (AOS) gene in the liverwort Marchantia polymorpha. AOS is a critical enzyme in the biosynthesis of 12-oxo-phytodienoic acid (OPDA), a closely related precursor of jasmonic acid. The resulting aos mutants exhibited a loss of OPDA production, which in turn led to a reduced defense response against spider mites. This demonstrates the utility of mutagenesis in directly linking a specific gene to the production of an oxylipin and its biological function.
Another widely used technique is RNA interference (RNAi) , a biological process in which RNA molecules inhibit gene expression or translation, by neutralizing targeted mRNA molecules. wikipedia.org RNAi has been effectively used to silence the lipoxygenase (LOX) gene in rice. researchgate.net LOX is a key enzyme that catalyzes the initial step in the biosynthesis of many oxylipins from polyunsaturated fatty acids like linoleic acid. nih.govmdpi.com By downregulating LOX activity through RNAi, researchers can study the broad effects of reduced oxylipin production on various physiological processes, such as seed viability and grain quality during storage. researchgate.net These gene silencing approaches have been instrumental in understanding the roles of the oxylipin pathway in plant development and stress responses. nih.govnih.gov
Table 1: Examples of Mutagenesis and Gene Silencing Studies in Oxylipin Research
| Technique | Target Gene/Enzyme | Organism | Outcome | Research Focus |
|---|---|---|---|---|
| CRISPR/Cas9 | Allene Oxide Synthase (AOS) | Marchantia polymorpha (Liverwort) | Defective 12-oxo-phytodienoic acid accumulation | Role of OPDA in plant defense against herbivores |
| RNA interference (RNAi) | Lipoxygenase (LOX) | Oryza sativa (Rice) | Reduced LOX activity and lipid peroxidation | Improving seed viability and grain quality during storage |
| Antisense expression | 9-Lipoxygenase (9-LOX) | Nicotiana tabacum (Tobacco) | Increased susceptibility to pathogens | Role of 9-LOX-derived oxylipins in disease resistance annualreviews.org |
Transcriptional Profiling and Gene Expression Analysis (e.g., Microarray)
To understand how this compound and its relatives act as signaling molecules, it is essential to identify the genes that are activated or repressed in response to these compounds. Transcriptional profiling techniques, such as microarray analysis, are powerful tools for this purpose.
Microarray analysis allows for the simultaneous monitoring of the expression levels of thousands of genes. In the context of oxylipin research, this technique has been used to compare the gene expression profiles of plants treated with different oxylipins, such as 12-oxo-phytodienoic acid (OPDA) and jasmonic acid (JA). Studies in Arabidopsis thaliana have revealed that while many genes respond to both OPDA and JA, a specific set of genes, termed OPDA-specific response genes (ORGs), are uniquely induced by OPDA. These ORGs often encode for signaling components, transcription factors, and proteins involved in stress responses. Such findings indicate that OPDA has distinct signaling pathways that are independent of JA, and these pathways play a role in responses to stimuli like wounding.
Further analysis of these gene expression patterns in various mutant plants, deficient in different steps of the oxylipin biosynthetic pathway, helps to dissect the complex signaling networks. This approach has been crucial in establishing that oxylipins modulate the expression of a wide array of genes, thereby influencing plant growth, development, and responses to both biotic and abiotic stress. nih.gov
**Table 2: Selected OPDA-Specific Response Genes (ORGs) Identified by Microarray Analysis in *Arabidopsis thaliana***
| Gene Category | Example Gene | Putative Function |
|---|---|---|
| Signaling Components | At2g22770 | Protein kinase |
| Transcription Factors | AtERF5 | Ethylene (B1197577) response factor |
| Stress Response | At4g15120 | Glutathione S-transferase |
| --- | ZAT10 | C2H2 zinc finger protein |
Targeted and Untargeted Lipidomics for Metabolite Profiling
Lipidomics involves the large-scale study of the pathways and networks of cellular lipids. In the study of oxo-octadecenoic acids, both targeted and untargeted lipidomics approaches are employed, typically using mass spectrometry-based techniques like liquid chromatography-mass spectrometry (LC-MS).
Targeted lipidomics focuses on the quantitative analysis of a predefined set of known lipid molecules. This hypothesis-driven approach is highly sensitive and specific, making it ideal for measuring the precise concentrations of specific oxo-octadecenoic acid isomers and their metabolites in biological samples. For example, targeted methods have been developed using quadrupole time-of-flight mass spectrometry (Q-TOFMS) to quantify oxidized linoleic acid metabolites, including 9-oxo-octadecadienoic acid (9-oxoODE) and 13-oxoODE, in rat plasma. Such methods are crucial for understanding how the levels of these molecules change in various physiological and pathological conditions.
In contrast, untargeted lipidomics aims to comprehensively measure as many lipids as possible in a sample without prior selection. This exploratory, hypothesis-generating approach is valuable for discovering novel oxylipins and identifying unexpected changes in lipid profiles in response to a stimulus or in a disease state. An untargeted analysis can reveal broader alterations in lipid metabolism, which can then be followed up with a more focused targeted approach to quantify specific molecules of interest and validate the initial findings. Together, these lipidomic strategies provide a powerful toolkit for the detailed characterization of the roles of this compound and other oxylipins.
Radioactive Labeling Techniques for Metabolic Tracing
Radioactive labeling is a classic and powerful technique for tracing the metabolic fate of molecules within a biological system. This approach involves introducing a compound containing a radioactive isotope, such as carbon-14 (B1195169) (¹⁴C) or tritium (B154650) (³H), and then tracking the appearance of the radiolabel in downstream metabolites.
In the context of this compound, metabolic tracing studies can be conducted using its precursor, linoleic acid. For instance, researchers can administer [1-¹⁴C]linoleic acid to an organism or cell culture and subsequently analyze various tissue and fluid extracts to identify and quantify the radiolabeled metabolites. nih.gov By separating the lipids using techniques like thin-layer chromatography or high-performance liquid chromatography and measuring the radioactivity of the different fractions, it is possible to trace the conversion of linoleic acid into its various oxidized derivatives, including hydroxy- and oxo-octadecenoic acids.
These tracer studies provide invaluable insights into the dynamics of oxylipin biosynthesis and metabolism. They can help to determine the rates of production and turnover of these molecules, identify the tissues and cellular compartments where these metabolic processes occur, and elucidate how different physiological conditions or dietary factors influence these pathways. nih.gov While the direct synthesis and use of radiolabeled this compound can be challenging, tracing the metabolism of its radiolabeled precursors remains a fundamental and informative approach in oxylipin research.
Future Research Directions and Academic Implications
Elucidation of Novel Signaling Cascades and Molecular Targets
A primary focus of future research will be the identification and characterization of the signaling pathways and molecular targets modulated by 12-oxo-9E-octadecenoic acid. While the signaling roles of many oxylipins are well-documented, the specific cascades initiated by this particular keto-octadecenoic acid are less understood. Research into analogous compounds provides a roadmap for these investigations. For instance, 9-oxo-10(E),12(E)-octadecadienoic acid (9-oxo-ODA), found in tomatoes, has been identified as a potent agonist for Peroxisome Proliferator-Activated Receptor alpha (PPARα), a key regulator of lipid metabolism caymanchem.comnih.gov. Similarly, (9Z,11E)-13-oxooctadeca-9,11-dienoic acid (13-KODE) has been shown to exert anti-inflammatory effects by inhibiting NF-κB and MAPK signaling pathways while activating the Nrf2/HO-1 pathway mdpi.com.
Future studies should, therefore, investigate whether this compound interacts with PPARs or other nuclear receptors. Moreover, its influence on major inflammatory signaling pathways, such as those involving mitogen-activated protein kinases (MAPKs) and nuclear factor-kappa B (NF-κB), warrants detailed examination mdpi.comnih.gov. The cytotoxic properties of similar compounds, like 9-oxo-(10E,12E)-octadecadienoic acid which induces apoptosis in cancer cells via the mitochondrial pathway, also suggest that this compound could be a valuable candidate for anti-cancer research nih.gov.
Table 1: Potential Molecular Targets and Signaling Pathways for this compound
| Potential Target/Pathway | Known Role of Analogous Oxylipins | Research Focus for this compound |
|---|---|---|
| PPARα | 9-oxo-ODA is a potent agonist, regulating lipid metabolism caymanchem.comnih.gov. | Investigate binding affinity and activation of PPARα and other PPAR isoforms. |
| NF-κB Signaling | 13-KODE and 8-oxo-9-octadecenoic acid inhibit NF-κB activation, reducing pro-inflammatory cytokine expression mdpi.comnih.gov. | Determine the effect on IκB-α phosphorylation and nuclear translocation of NF-κB subunits. |
| MAPK Signaling | 13-KODE and 8-oxo-9-octadecenoic acid inhibit the phosphorylation of JNK and ERK mdpi.comnih.gov. | Analyze the impact on the phosphorylation status of key MAPK components (ERK, JNK, p38). |
| Apoptosis Pathways | 9-oxo-(10E,12E)-octadecadienoic acid induces apoptosis through mitochondrial dysregulation nih.gov. | Examine effects on cell viability, caspase activation, and mitochondrial membrane potential in cancer cell lines. |
Understanding Cross-Kingdom Interactions Mediated by Oxylipins
Oxylipins serve as a common chemical language in interactions between different kingdoms of life, including plants, animals, fungi, and bacteria nih.govresearchgate.net. These molecules are crucial in mediating both symbiotic and pathogenic relationships. For example, plant-derived oxylipins can influence fungal development and mycotoxin production, while fungal oxylipins can modulate host immune responses mdpi.comnih.gov.
Future research should specifically explore the role of this compound in these intricate cross-kingdom dialogues. As fungi are known to produce a variety of oxylipins to interact with their plant and animal hosts, it is plausible that this compound or its isomers are part of this molecular arsenal (B13267) nih.govmdpi.com. Investigating the presence of this compound in pathogenic fungi and its effect on host defense mechanisms could reveal novel strategies for disease control in agriculture and medicine. Furthermore, understanding how plants and mammals perceive and respond to this specific oxylipin could lead to the development of new approaches to enhance immunity or resolve inflammation nih.govmdpi.com.
Advancements in Metabolic Engineering for Bio-based Production of Specialty Chemicals
The unique biological activities of oxylipins make them attractive targets for bio-based production. Metabolic engineering of microorganisms or plants offers a sustainable alternative to chemical synthesis for producing specialty chemicals like this compound. The biosynthesis of oxylipins involves a series of enzymatic reactions catalyzed by lipoxygenases (LOX), allene (B1206475) oxide synthases (AOS), and hydroperoxide lyases (HPL), among others usda.govnih.govresearchgate.net.
Future research in this area will focus on harnessing and optimizing these biosynthetic pathways. This includes identifying and characterizing the specific enzymes responsible for the formation of this compound. Once identified, the corresponding genes can be introduced into suitable production hosts, such as yeast or bacteria, to establish a platform for scalable and cost-effective synthesis. Furthermore, metabolic engineering strategies can be employed to enhance the yield and purity of the target compound by redirecting metabolic fluxes and minimizing the formation of byproducts usda.gov.
Development of Advanced Analytical Techniques for Isomer Discrimination
A significant challenge in oxylipin research is the immense structural diversity of these molecules, including the presence of numerous constitutional isomers and stereoisomers uni-goettingen.dechemrxiv.org. Distinguishing between these closely related compounds is critical, as different isomers can possess distinct biological activities. Current analytical methods, primarily based on liquid chromatography-mass spectrometry (LC-MS), have made significant strides in profiling complex oxylipin mixtures nih.govuni-wuppertal.de.
However, the separation and unequivocal identification of isomers, particularly enantiomers, remain a formidable task chemrxiv.org. Future research must focus on the development of more sophisticated analytical techniques. The use of chiral chromatography is essential for separating enantiomers, and its combination with high-resolution mass spectrometry can provide detailed structural information uni-goettingen.denih.gov. Two-dimensional liquid chromatography (2D-LC) is another promising approach that can enhance peak capacity and resolution, allowing for the separation of co-eluting isomers chemrxiv.org. The development of standardized and validated methods for the comprehensive and quantitative analysis of oxylipin isomers will be crucial for advancing our understanding of their specific biological roles uni-wuppertal.de.
Table 2: Advanced Analytical Techniques for Oxylipin Isomer Analysis
| Technique | Principle | Advantages for Isomer Discrimination |
|---|---|---|
| Chiral Chromatography | Utilizes a chiral stationary phase to separate enantiomers based on their differential interactions. | Enables the separation and quantification of R- and S-enantiomers, which often have different biological activities uni-goettingen.denih.gov. |
| Two-Dimensional Liquid Chromatography (2D-LC) | Employs two independent separation mechanisms in a sequential manner to enhance overall resolution. | Can separate complex mixtures of isomers that are not resolved by single-dimension chromatography chemrxiv.org. |
| Ion Mobility Spectrometry (IMS)-Mass Spectrometry | Separates ions based on their size, shape, and charge in the gas phase prior to mass analysis. | Provides an additional dimension of separation that can distinguish between isomers with identical mass-to-charge ratios. |
| Supercritical Fluid Chromatography (SFC) | Uses a supercritical fluid as the mobile phase, offering unique selectivity for lipid isomers. | Can provide better resolution of certain oxylipin isomers compared to reversed-phase LC nih.gov. |
Integrative Omics Approaches for Comprehensive Pathway Mapping and Functional Characterization
To fully comprehend the biological significance of this compound, it is essential to move beyond the study of a single molecule and adopt a systems-level perspective. Integrative omics approaches, which combine data from lipidomics, transcriptomics, proteomics, and metabolomics, offer a powerful strategy for mapping the metabolic pathways influenced by this oxylipin and characterizing its functions in a broader biological context nih.govumanitoba.ca.
By correlating changes in the levels of this compound with alterations in gene expression (transcriptomics) and protein abundance (proteomics), researchers can identify the molecular networks that are regulated by this compound. For instance, such an approach could reveal the target genes of transcription factors activated by this compound or identify enzymes whose expression is altered, thereby providing insights into its mechanism of action umanitoba.ca. Metabolomic profiling can further elucidate the downstream metabolic consequences of its signaling activities. The integration of these multi-omics datasets will be instrumental in constructing comprehensive models of oxylipin function and their roles in health and disease nih.govucanr.edu.
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for 12-oxo-9E-octadecenoic acid in laboratory settings?
- Methodological Answer : this compound is enzymatically synthesized via ω-6 polyunsaturated fatty acid (PUFA) metabolism. Linoleic acid (C18:2) undergoes oxidation by lipoxygenase to form 13-hydroperoxy intermediates, which are cleaved by hydroperoxide lyase (HPL) to yield 12-oxo-9(Z)-dodecenoic acid. Isomerization or controlled oxidation steps may be required to achieve the 9E configuration . Purification typically involves HPLC or column chromatography, with structural validation via NMR and mass spectrometry.
Q. How can researchers validate the structural integrity and purity of this compound?
- Methodological Answer :
- Spectroscopy : Use H NMR to confirm double-bond geometry (E vs. Z) via coupling constants (e.g., Hz for trans configuration) .
- Mass Spectrometry : High-resolution MS (HRMS) with electrospray ionization (ESI) confirms molecular weight (e.g., [M-H] at m/z 295.2 for C18H30O3) .
- Chromatography : Reverse-phase HPLC with UV detection (λ = 210–235 nm) monitors purity, while GC-MS with derivatization (e.g., methyl ester formation) resolves stereoisomers .
Q. What are the primary biological roles of this compound in plant systems?
- Methodological Answer : This oxylipin acts as a signaling molecule in plant defense. To study its role:
- Bioassays : Apply purified compound (e.g., 100 µM) to plant tissues infected with pathogens like Phytophthora parasitica and monitor growth inhibition via microscopy or qPCR .
- Metabolite Profiling : Use LC-MS/MS to quantify endogenous levels in stressed vs. unstressed plants, correlating with defense gene expression (e.g., PR proteins) .
Advanced Research Questions
Q. How does geometric isomerism (E/Z) of 12-oxo-octadecenoic acid derivatives affect their biological activity?
- Methodological Answer :
- Isomer-Specific Activity : The 9E configuration enhances rigidity, altering receptor binding. Compare 9E and 9Z isomers in bioassays (e.g., pathogen growth inhibition) to assess potency differences .
- Analytical Differentiation : Use chiral-phase HPLC or circular dichroism (CD) to resolve isomers. Computational modeling (e.g., molecular docking) predicts steric interactions with enzymes like HPL .
Q. What challenges arise in quantifying this compound in complex biological matrices, and how can they be addressed?
- Methodological Answer :
- Matrix Effects : Lipid-rich samples (e.g., plant extracts) cause ion suppression in LC-MS. Mitigate via solid-phase extraction (SPE) with C18 cartridges and isotope-labeled internal standards (e.g., C-labeled analogs) .
- Oxidative Degradation : Store samples at -80°C under argon. Add antioxidants (e.g., BHT at 0.0003%) during extraction to prevent autoxidation .
Q. How can contradictory data on the bioactivity of this compound be resolved?
- Methodological Answer : Discrepancies may stem from:
- Isomer Contamination : Verify purity via H NMR and GC-MS. For example, trace 9Z isomers in 9E samples can skew dose-response curves .
- Experimental Variability : Standardize bioassay conditions (e.g., pathogen strain, solvent controls). Meta-analysis of multiple studies using platforms like MetaCyc can identify confounding factors .
Q. What strategies optimize the stability of this compound during experimental workflows?
- Methodological Answer :
- Storage : Dissolve in acetonitrile with 3 µg/mL BHT and store at -20°C in amber vials to minimize light/heat degradation .
- Handling : Use inert atmosphere (N glovebox) for sample preparation. Avoid prolonged exposure to aqueous buffers (pH > 7) to prevent hydrolysis .
Safety and Compliance
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
